molecular formula C22H17ClN4O5S B3599415 3-((3-(4-Chlorophenylsulfonamido)quinoxalin-2-yl)amino)-4-methoxybenzoic acid

3-((3-(4-Chlorophenylsulfonamido)quinoxalin-2-yl)amino)-4-methoxybenzoic acid

Cat. No.: B3599415
M. Wt: 484.9 g/mol
InChI Key: RCGVLYQGTJNANY-UHFFFAOYSA-N
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Description

3-((3-(4-Chlorophenylsulfonamido)quinoxalin-2-yl)amino)-4-methoxybenzoic acid is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and biological research. This compound is characterized by the presence of a quinoxaline ring, a sulfonamide group, and a methoxybenzoic acid moiety, which contribute to its unique chemical properties and biological activities.

Mechanism of Action

The mechanism of action of 3-((3-(4-Chlorophenylsulfonamido)quinoxalin-2-yl)amino)-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity . The quinoxaline ring can also interact with nucleic acids, potentially interfering with DNA replication and transcription .

Comparison with Similar Compounds

Compared to other similar compounds, 3-((3-(4-Chlorophenylsulfonamido)quinoxalin-2-yl)amino)-4-methoxybenzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

3-[[3-[(4-chlorophenyl)sulfonylamino]quinoxalin-2-yl]amino]-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O5S/c1-32-19-11-6-13(22(28)29)12-18(19)26-20-21(25-17-5-3-2-4-16(17)24-20)27-33(30,31)15-9-7-14(23)8-10-15/h2-12H,1H3,(H,24,26)(H,25,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGVLYQGTJNANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((3-(4-Chlorophenylsulfonamido)quinoxalin-2-yl)amino)-4-methoxybenzoic acid
Reactant of Route 2
3-((3-(4-Chlorophenylsulfonamido)quinoxalin-2-yl)amino)-4-methoxybenzoic acid
Reactant of Route 3
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3-((3-(4-Chlorophenylsulfonamido)quinoxalin-2-yl)amino)-4-methoxybenzoic acid
Reactant of Route 4
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3-((3-(4-Chlorophenylsulfonamido)quinoxalin-2-yl)amino)-4-methoxybenzoic acid
Reactant of Route 5
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3-((3-(4-Chlorophenylsulfonamido)quinoxalin-2-yl)amino)-4-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
3-((3-(4-Chlorophenylsulfonamido)quinoxalin-2-yl)amino)-4-methoxybenzoic acid

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